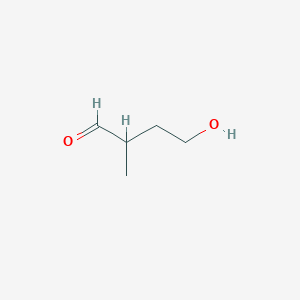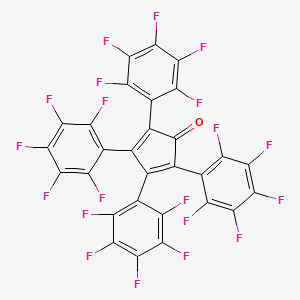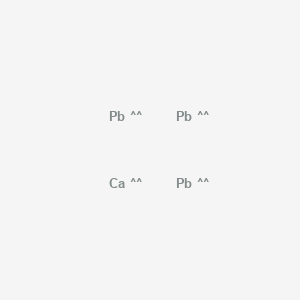
Calcium--lead (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium–lead (1/3) is a compound that consists of calcium and lead in a 1:3 ratio
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium–lead (1/3) can be achieved through various methods. One common approach involves the reaction of calcium and lead salts under controlled conditions. For instance, calcium nitrate and lead nitrate can be reacted in an aqueous solution, followed by precipitation and filtration to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of calcium–lead (1/3) may involve large-scale precipitation reactions. The process typically includes the dissolution of calcium and lead salts in water, followed by the addition of a precipitating agent. The resulting precipitate is then filtered, washed, and dried to obtain the final product. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Calcium–lead (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the presence of specific reagents.
Common Reagents and Conditions
Oxidation Reactions: Calcium–lead (1/3) can be oxidized in the presence of strong oxidizing agents, such as potassium permanganate or hydrogen peroxide. The reaction conditions, such as temperature and pH, are critical in determining the extent of oxidation.
Reduction Reactions: Reduction of calcium–lead (1/3) can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically occur under mild conditions and result in the formation of lower oxidation state products.
Substitution Reactions: Substitution reactions involving calcium–lead (1/3) can occur in the presence of nucleophiles, such as halides or amines. These reactions often require specific solvents and temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield lead oxides and calcium oxides, while reduction reactions can produce elemental lead and calcium.
科学研究应用
Calcium–lead (1/3) has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other lead and calcium compounds. In biology, it is studied for its potential effects on cellular processes and its role in biomineralization. In medicine, calcium–lead (1/3) is investigated for its potential use in diagnostic imaging and as a therapeutic agent. In industry, it is utilized in the production of advanced materials, such as ceramics and composites.
作用机制
The mechanism by which calcium–lead (1/3) exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes and proteins, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the chemical environment.
相似化合物的比较
Calcium–lead (1/3) can be compared with other similar compounds, such as calcium–lead (1/2) and calcium–lead (1/4). These compounds differ in their stoichiometry and, consequently, their chemical and physical properties. For example, calcium–lead (1/2) may exhibit different solubility and reactivity compared to calcium–lead (1/3). The unique properties of calcium–lead (1/3) make it particularly suitable for specific applications, such as in the synthesis of advanced materials and in biological research.
Conclusion
Calcium–lead (1/3) is a compound with significant potential in various fields of scientific research and industry. Its unique properties and reactivity make it a valuable compound for the synthesis of other materials, as well as for applications in biology and medicine. Further research into its properties and mechanisms of action will continue to uncover new and exciting applications for this versatile compound.
属性
CAS 编号 |
12049-58-0 |
|---|---|
分子式 |
CaPb3 |
分子量 |
6.6e+02 g/mol |
InChI |
InChI=1S/Ca.3Pb |
InChI 键 |
KEEKXIKIKWJYJN-UHFFFAOYSA-N |
规范 SMILES |
[Ca].[Pb].[Pb].[Pb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



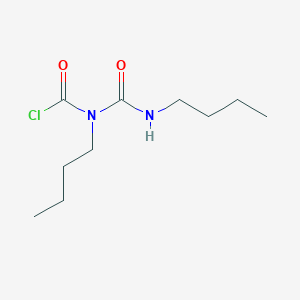
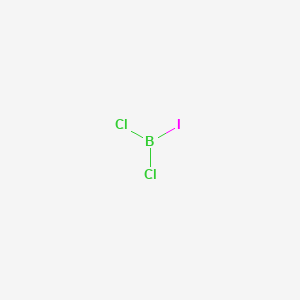

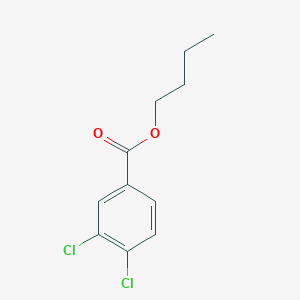
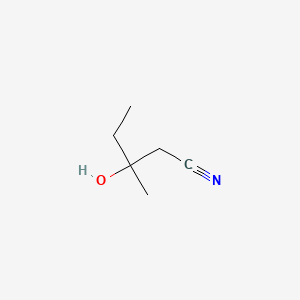

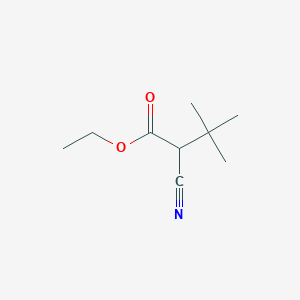
![5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14715863.png)
